molecular formula C6H7Cl3O B12649880 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane CAS No. 71648-20-9

1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane

Cat. No.: B12649880
CAS No.: 71648-20-9
M. Wt: 201.5 g/mol
InChI Key: AIPINVBKJYKCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Structural Framework of Bicyclo[4.1.0]heptane Systems

The foundational structure of the title compound is the bicyclo[4.1.0]heptane system, also known as norcarane. nist.govresearchgate.netnih.gov This bicyclic structure consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. The nomenclature "[4.1.0]" describes the number of atoms in the bridges connecting the two bridgehead carbon atoms: four atoms in one bridge, one in the second, and zero in the third, which is characteristic of a fused ring system.

The parent hydrocarbon, bicyclo[4.1.0]heptane, exists as cis and trans isomers, with the cis configuration being more stable due to reduced ring strain. quora.com The fusion of the six-membered and three-membered rings creates a rigid and strained structure that is a key feature of its chemical reactivity. The introduction of a heteroatom, such as oxygen, into this framework to form a 7-oxabicyclo[4.1.0]heptane, also known as cyclohexene (B86901) oxide, adds another layer of chemical interest. nist.govnist.gov This creates an epoxide ring, a three-membered cyclic ether, which is known for its high reactivity due to significant ring strain. masterorganicchemistry.comwikipedia.org

Significance of Halogenated Bicyclic Ethers in Contemporary Organic Chemistry

Halogenated organic compounds are of immense importance in modern organic synthesis. The inclusion of halogen atoms in a molecule can significantly alter its physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. chemeo.com Halogenated ethers, a subclass of these compounds, have found applications in various fields, notably as anesthetics due to their non-flammable nature and reduced toxicity compared to earlier anesthetics. nist.gov

In the context of organic synthesis, halogenated bicyclic ethers are valuable intermediates. The presence of both the reactive epoxide ring and halogen atoms provides multiple sites for chemical modification. The strained epoxide ring can be opened by a variety of nucleophiles, leading to the formation of highly functionalized cyclohexane derivatives with specific stereochemistry. masterorganicchemistry.comwikipedia.orgtransformationtutoring.comlibretexts.org The halogen atoms can also serve as leaving groups in substitution reactions or participate in cross-coupling reactions, further expanding the synthetic utility of these molecules.

Research Landscape and Scholarly Interest in the 7-Oxabicyclo[4.1.0]heptane Core

The 7-oxabicyclo[4.1.0]heptane core structure is a subject of considerable research interest. Its derivatives are recognized as versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, derivatives of this bicyclic ether have been investigated for their potential as melanin-concentrating hormone receptor R1 antagonists and have been used in the synthesis of various biologically active compounds. researchgate.net

The reactivity of the epoxide ring within the 7-oxabicyclo[4.1.0]heptane framework is a central theme in the scholarly literature. Studies have explored ring-opening reactions under both acidic and basic conditions, as well as polymerization to form polyethers. masterorganicchemistry.comwikipedia.org Furthermore, the synthesis of substituted 7-oxabicyclo[4.1.0]heptane derivatives, including those with carboxylic acid or alcohol functionalities, has been a focus of research for creating intermediates for pharmaceuticals and other fine chemicals. nist.govlookchem.com While detailed research findings specifically for 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane are limited, the broader interest in its core structure suggests its potential as a synthetic intermediate, though this remains an area for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71648-20-9

Molecular Formula

C6H7Cl3O

Molecular Weight

201.5 g/mol

IUPAC Name

1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H7Cl3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2

InChI Key

AIPINVBKJYKCOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)C(C1)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,5,5 Trichloro 7 Oxabicyclo 4.1.0 Heptane and Its Direct Precursors

Established Synthetic Pathways to the 7-Oxabicyclo[4.1.0]heptane Scaffold

The formation of the core 7-oxabicyclo[4.1.0]heptane structure, an epoxide fused to a cyclohexane (B81311) ring, is a critical step. This can be achieved through several established methods, primarily involving the transformation of six-membered ring precursors.

A key pathway to chlorinated versions of the 7-oxabicyclo[4.1.0]heptane scaffold begins with the halogenation of cyclohexanone (B45756). For instance, a closely related compound, 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, is synthesized starting from the basic chlorination of cyclohexanone. google.com This initial step yields a polychlorinated intermediate, 2,2,6,6-tetrachlorocyclohexanone. google.com This tetra-chlorinated ketone serves as a crucial precursor, containing the necessary chlorine atoms positioned for subsequent transformations that lead to the final bicyclic structure. This approach establishes the substitution pattern on the carbocyclic ring before the formation of the epoxide.

Following the creation of a suitable polychlorinated cyclohexanone derivative, the epoxide ring is typically formed via an intramolecular cyclization. In the synthesis of the vinyl-substituted analog, the process involves the addition of a nucleophile, such as a vinylmagnesium bromide Grignard reagent, to the ketone carbonyl of 2,2,6,6-tetrachlorocyclohexanone. google.com This addition creates a chlorohydrin-like intermediate which undergoes a spontaneous or base-induced in situ cyclization to form the epoxide ring. google.com This intramolecular SN2 reaction, where the newly formed alkoxide displaces a chlorine atom on an adjacent carbon, is a common and efficient method for creating epoxides from halohydrins. youtube.com The proximity of the reacting groups in the cyclic intermediate facilitates this ring-closing step. youtube.com

StepReactantReagentsIntermediate/ProductRationale
1 CyclohexanoneBase, Chlorine Source2,2,6,6-TetrachlorocyclohexanoneEstablishes the required polychlorination on the cyclohexane ring. google.com
2 2,2,6,6-TetrachlorocyclohexanoneGrignard Reagent (e.g., Vinylmagnesium bromide)Tertiary Alcohol IntermediateCreates the alcohol necessary for epoxide formation. google.com
3 Tertiary Alcohol IntermediateIn situ1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptaneIntramolecular cyclization (SN2) where the alkoxide displaces a vicinal chlorine to form the strained epoxide ring. google.comyoutube.com

This interactive table summarizes the synthetic pathway for a vinyl-substituted analog, which provides a model for the synthesis of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane.

Advanced Approaches to Introduce Trichloro-Substitution

Achieving the specific 1,5,5-trichloro substitution pattern with control over the molecule's three-dimensional structure requires more advanced synthetic strategies.

Controlling the stereochemistry of the final product is a significant challenge in the synthesis of complex cyclic molecules. Stereoselective synthesis can be approached at two key stages: the halogenation or the epoxidation. Enantioselective chlorination of keto-ester precursors can be achieved using phase-transfer catalysis with chiral catalysts, such as derivatives of Cinchona alkaloids, to introduce chlorine atoms with a high degree of asymmetric induction. acs.org

Alternatively, stereocontrol can be exerted during the epoxidation step. The epoxidation of a cyclohexene (B86901) derivative is the most direct route to the 7-oxabicyclo[4.1.0]heptane skeleton. The use of chiral catalysts in epoxidation reactions is a well-established field. For example, enzyme-based systems, like fungal peroxygenases, can exhibit high regio- and enantioselectivity in the epoxidation of double bonds. nih.gov Similarly, synthetic catalysts, such as those used in Jacobsen-Katsuki epoxidation, can provide excellent stereocontrol, which would be crucial for synthesizing a specific stereoisomer of this compound.

MethodReagent/CatalystStereocontrolApplication
Asymmetric Chlorination Cinchona Alkaloid DerivativesHigh enantiomeric excess (up to 97% ee) for α-chlorination of β-keto esters. acs.orgIntroduction of chiral centers during the halogenation step.
Asymmetric Epoxidation Fungal Peroxygenases (e.g., AaeUPO)High enantioselectivity (ee > 99%) for specific double bonds. nih.govEnantioselective formation of the epoxide ring from a prochiral alkene.
Asymmetric Epoxidation Chiral Dirhodium(II) CatalystsHigh diastereoselectivity in related cyclopropanation reactions, adaptable for epoxidation. acs.orgDiastereoselective ring formation on a pre-existing chiral substrate.

This interactive table compares different methods for achieving stereoselective control in key synthetic steps.

Chemo- and Regioselective Synthesis of Specific Isomers

The synthesis of a single, specific isomer of this compound from a multifunctional precursor demands precise control over which parts of the molecule react and where new groups are added.

The chemo- and regioselectivity of the synthesis are critical for obtaining the desired 1,5,5-trichloro isomer. The synthetic route starting from cyclohexanone, as described for the vinyl analog, offers excellent control. google.com By first establishing a 2,2,6,6-tetrachloro pattern on the ketone, the subsequent reaction with a nucleophile and intramolecular cyclization are directed by the pre-existing substitution, leading to a defined product.

An alternative strategy would involve starting with a cyclohexene derivative and performing sequential halogenation and epoxidation. The regioselectivity of epoxidation can be directed by the electronic nature of the double bond and the steric environment. nih.gov For example, electron-withdrawing groups can deactivate a double bond towards epoxidation, while directing groups can steer the oxidizing agent to a specific face of the molecule. Similarly, the regioselectivity of halogenation of an alkene is governed by the stability of the intermediate carbocation or halonium ion, which can be influenced by substituents on the ring. Careful selection of reagents and reaction conditions is paramount to ensure the chlorine atoms and epoxide are introduced at the desired positions without unintended side reactions.

Reactivity and Reaction Mechanisms of 1,5,5 Trichloro 7 Oxabicyclo 4.1.0 Heptane

Ring-Opening Reactions of the Oxirane Moiety

The epoxide ring in 7-oxabicyclo[4.1.0]heptane derivatives is susceptible to cleavage through several mechanistic pathways. The high ring strain and the polarity of the carbon-oxygen bonds make the epoxide a reactive functional group.

The oxirane ring of 7-oxabicyclo[4.1.0]heptane and its derivatives can be opened by a range of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, resulting in a trans-diaxial opening of the ring and leading to the formation of 1,2-difunctionalized cyclohexanes with specific stereochemistry. Common nucleophiles for such transformations include amines, alkoxides, and organometallic reagents. For instance, the reaction of the parent cyclohexene (B86901) oxide with ammonia (B1221849) or amines yields trans-2-aminocyclohexanol derivatives. Similarly, sodium methoxide (B1231860) in methanol (B129727) produces trans-2-methoxycyclohexanol.

While specific studies on the nucleophilic addition to 1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane are not extensively documented in the provided search results, the presence of electron-withdrawing chlorine atoms is expected to influence the reactivity of the epoxide. The oxygen atom's presence can also influence the molecule's potential to participate in reactions like hydrogen bonding or nucleophilic attacks. cymitquimica.com

In the presence of an acid, the epoxide oxygen of 7-oxabicyclo[4.1.0]heptane derivatives becomes protonated, which activates the ring towards nucleophilic attack. This acid-catalyzed ring-opening is a fundamental reaction for preparing 1,2-difunctionalized cyclohexanes. The reaction generally follows an S\textsubscript{N}2-like mechanism, where the nucleophile attacks one of the epoxide carbons, causing an inversion of stereochemistry at the point of attack and resulting in a trans-diaxial product. A classic example is the acid-catalyzed hydrolysis of cyclohexene oxide to yield trans-cyclohexane-1,2-diol. The rearrangement of epoxides can also be an efficient route for the synthesis of ketones. thieme-connect.de

Elimination Reactions and Aromatization Processes

A significant aspect of the reactivity of chlorinated 7-oxabicyclo[4.1.0]heptane systems is their propensity to undergo elimination reactions to form aromatic compounds.

Aromatization of halogenated 7-oxabicyclo[4.1.0]heptane derivatives can be achieved through dehydrohalogenation. In a closely related vinyl-substituted analog, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, refluxing in N,N-dimethylformamide (DMF) leads to the elimination of two equivalents of hydrogen chloride to form 3-chloro-2-vinylphenol (B8761548). google.compatentcut.com This reaction demonstrates a pathway for converting the bicyclic epoxide into a substituted phenol (B47542). google.compatentcut.com However, this specific process has been noted to have disadvantages, including the use of a toxic solvent (DMF) and a high reaction temperature of 153°C, which can lead to solvent decomposition and reduced chemoselectivity, resulting in a moderate yield of 75.5%. google.com The liberated hydrogen chloride is not neutralized in this process, which can impair product stability. google.com

Alternative methods for the elimination of hydrogen halides from substituted cyclohexanes to form unsaturated cyclohexanes or benzene (B151609) derivatives are known in the literature. google.com For instance, the conversion of 3,4-dibromo-6-chloro-7-oxabicyclo[4.1.0]heptane to 2-chlorophenol (B165306) has been achieved using 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in tetrahydrofuran (B95107) at 0°C, albeit with a yield of only 51%. google.compatentcut.com Thermal elimination of hydrogen chloride from a chlorinated epoxysteroid to form a fused 1,2-dihydroxybenzene has also been reported, but with a low yield of 22% at a high temperature of 165°C. google.compatentcut.com

To overcome the drawbacks of the initial aromatization process of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, optimization of the reaction conditions has been explored. google.com An improved process involves reacting the compound in the presence of a base and a dipolar, aprotic additive, optionally in a solvent. google.compatentcut.com This method allows for the preparation of 3-chloro-2-vinylphenol in high purity. google.compatentcut.com

The optimized process utilizes a base selected from a group including lithium carbonate, sodium carbonate, potassium carbonate, calcium carbonate, triethylamine (B128534), diethylisopropylamine, tri-n-butylamine, pyridine, picoline, lutidine, and collidine. google.com The dipolar aprotic additive can be N,N-dimethylacetamide. google.com Suitable solvents for this reaction include methyl tert-butyl ether, tetrahydrofuran, 2-methyltetrahydrofuran, cyclopentyl methyl ether, 1,4-dioxane, ethyl acetate (B1210297), n-propyl acetate, i-propyl acetate, or n-butyl acetate. google.com

One specific example of the optimized conditions involves heating a mixture of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, lithium carbonate, and N,N-dimethylacetamide in n-butyl acetate to an internal temperature of 125°C. google.com This resulted in the complete conversion of the starting material to 3-chloro-2-vinylphenol after 8 hours. google.com

Table 1: Reaction Conditions for the Aromatization of 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane

ParameterConditionSource
Reactant 1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane google.com
Base Lithium Carbonate google.com
Additive N,N-Dimethylacetamide google.com
Solvent n-Butyl Acetate google.com
Temperature 125°C (internal) google.com
Reaction Time 8 hours google.com
Product 3-Chloro-2-vinylphenol google.com

Functional Group Interconversions on the Trichloro-Oxabicyclo Core

Information regarding specific functional group interconversions directly on the this compound core is not available in the provided search results. However, the presence of the epoxide and chloro substituents suggests that such transformations are theoretically possible. For instance, the epoxide could be converted to other functional groups following ring-opening. The chlorine atoms, while generally stable on a saturated ring, could potentially undergo substitution or elimination under specific conditions, although such reactions would likely require harsh conditions and compete with reactions involving the more reactive epoxide ring.

Introduction and Transformation of Carbonyl-Containing Substituents

The introduction of carbonyl-containing functional groups, such as ketones or esters, onto the 7-oxabicyclo[4.1.0]heptane skeleton is a key strategy for creating versatile synthetic intermediates. These groups can then be further transformed to build molecular complexity.

Introduction of Carbonyl Groups

Direct introduction of a carbonyl group onto an existing this compound molecule is challenging. A more common synthetic approach involves the epoxidation of a cyclohexene precursor that already bears the desired carbonyl-containing substituent. For instance, the epoxidation of an unsaturated ester like ethyl 3-cyclohexenecarboxylate with a reagent such as peracetic acid can yield the corresponding 7-oxabicyclo[4.1.0]heptane-3-carboxylate. Similarly, asymmetric dihydroxylation of a terpene followed by protection and epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) can produce substituted 7-oxabicyclo[4.1.0]heptanols, which can be subsequently oxidized to the corresponding ketones. nih.gov

Transformation of Carbonyl-Containing Substituents

Once a carbonyl group is present on the bicyclic epoxide framework, it can undergo various transformations. A notable reaction of α,β-epoxy ketones is the Eschenmoser fragmentation. This reaction involves treating the α,β-epoxy ketone with a tosylhydrazone, which leads to fragmentation of the ring system to form an alkynone. thieme-connect.de For example, the fragmentation of the tosylhydrazone derivative of 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one is a key step in the synthesis of the pheromone exo-brevicomin (B1210355). thieme-connect.de This type of fragmentation provides a powerful method for constructing macrocyclic ketones and other complex molecules from bicyclic epoxy ketones. thieme-connect.de

Another example involves the photochemical rearrangement of pyruvate (B1213749) esters of (1S,6R)-7-oxabicyclo[4.1.0]heptan-3-ols to yield the corresponding sensitive (1S,6R)-7-oxabicyclo[4.1.0]heptan-3-ones. libretexts.org

Table 1: Examples of Reactions Involving Carbonyl-Containing 7-Oxabicyclo[4.1.0]heptane Analogs

Starting MaterialReagentsProduct TypeResearch FindingCitation
1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-oneTosylhydrazine, Acetic AcidAcyclic AlkynoneKey step in the synthesis of exo-brevicomin via Eschenmoser fragmentation. thieme-connect.de
Pyruvate ester of (1S,6R)-7-oxabicyclo[4.1.0]heptan-3-olUV light(1S,6R)-7-oxabicyclo[4.1.0]heptan-3-oneEfficient preparation of a sensitive bicyclic ketone through photochemical rearrangement. libretexts.org
Ethyl 3-cyclohexenecarboxylatePeracetic AcidEthyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateHigh-yield epoxidation to introduce an ester-containing bicyclic epoxide.

Further Modifications of Halogenated Epoxides

The halogenated epoxide ring of this compound and its analogs is the primary site for further chemical modifications, including elimination and ring-opening reactions.

Elimination Reactions

A significant reaction pathway for polychlorinated 7-oxabicyclo[4.1.0]heptanes is elimination, often leading to aromatization. In a process described in patent literature, a closely related compound, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, undergoes an elimination of two equivalents of hydrogen chloride to form 3-chloro-2-vinylphenol. google.com This reaction is carried out by heating the substrate in the presence of a base, such as lithium carbonate, and a dipolar aprotic additive like N,N-dimethylacetamide. google.com This transformation highlights a powerful method for converting these bicyclic systems into substituted phenolic compounds.

Nucleophilic Ring-Opening

The epoxide ring is susceptible to opening by nucleophiles under both acidic and basic conditions. masterorganicchemistry.comyoutube.com

Basic/Nucleophilic Conditions: Under basic conditions, strong nucleophiles (e.g., Grignard reagents, alkoxides, amines) attack the epoxide. The reaction typically follows an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comucalgary.ca For this compound, the presence of the chlorine atoms would significantly influence the steric environment and the electrophilicity of the adjacent carbons. Nucleophilic attack would be expected at the less substituted carbon of the epoxide that is also most accessible.

Acidic Conditions: In the presence of acid, the epoxide oxygen is first protonated, making the ring more susceptible to attack by even weak nucleophiles. youtube.com The subsequent nucleophilic attack often occurs at the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in the transition state, which has some SN1 character. youtube.comyoutube.com The reaction results in a trans-diaxial opening of the ring. nih.gov The strong electron-withdrawing effect of the chlorine atoms in this compound would likely destabilize any carbocationic character, potentially altering the expected regioselectivity of the ring-opening.

Table 2: Summary of Potential Modifications for Halogenated 7-Oxabicyclo[4.1.0]heptane Systems

Reaction TypeConditionsExpected OutcomeMechanistic NotesCitations
EliminationHeat, Base (e.g., Li₂CO₃), Dipolar aprotic solventAromatization to form substituted phenols.Elimination of two HCl equivalents from a vinyl-substituted analog has been reported. google.com
Nucleophilic Ring-Opening (Basic)Strong nucleophile (e.g., RMgX, RO⁻)Attack at the least sterically hindered carbon.Follows an SN2 pathway with inversion of stereochemistry. masterorganicchemistry.comucalgary.ca
Nucleophilic Ring-Opening (Acidic)Weak nucleophile, Acid catalyst (e.g., H₂SO₄)Typically attacks the more substituted carbon that can stabilize a partial positive charge.Proceeds via a protonated epoxide intermediate with SN1-like character. youtube.comyoutube.com

Computational and Theoretical Investigations into 1,5,5 Trichloro 7 Oxabicyclo 4.1.0 Heptane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to determine its most stable three-dimensional conformation. Subsequent calculations would yield a variety of molecular properties.

While no specific DFT data for this compound has been found, studies on related derivatives, such as methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxyhydrazide, have utilized DFT to calculate parameters like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. youtube.comnih.govsemanticscholar.org These calculations help in assessing the kinetic stability and chemical reactivity of the molecules. nih.gov For the target compound, such a study would elucidate the influence of the three chloro substituents on the electronic properties of the bicyclic epoxide ring system.

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comwikipedia.orgimperial.ac.uk The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

For this compound, an FMO analysis would be crucial in predicting its reactivity towards nucleophiles and electrophiles. The energy and spatial distribution of its HOMO and LUMO would indicate the most probable sites for chemical attack. For instance, the analysis could predict whether a nucleophile would preferentially attack one of the carbon atoms of the epoxide ring or a different site on the molecule. No specific FMO analysis for this compound has been reported.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an essential tool for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers.

Transition State Analysis of Key Transformations

Transition state analysis involves locating the highest energy point along a reaction coordinate, which corresponds to the transition state structure. The energy of this state determines the activation energy of the reaction. For this compound, key transformations would include reactions such as ring-opening or elimination.

A computational study would model the interaction of the compound with a reactant, mapping the potential energy surface to locate the transition state. This would provide a quantitative measure of the reaction's feasibility and rate. Research on related bicyclic systems has employed these methods to understand reaction mechanisms, but no such analysis is available for this compound.

Reaction Pathway Mapping for Ring-Opening and Elimination

Reaction pathway mapping provides a detailed, step-by-step energetic profile of a chemical reaction from reactants to products, including all intermediates and transition states. For this compound, the strained epoxide ring is a likely site for reactivity.

Computational studies on the parent 7-oxabicyclo[4.1.0]heptane have described its ring-opening under both acidic and nucleophilic conditions. A similar investigation into the trichloro-substituted analogue would reveal how the electron-withdrawing chlorine atoms affect the mechanism and energetics of such reactions. Furthermore, the presence of chlorine atoms could facilitate elimination reactions. Mapping these pathways would clarify the conditions under which ring-opening versus elimination is favored. To date, no such reaction pathway maps have been published for this specific compound.

In Silico Screening and Molecular Docking Studies (where applicable to derivatives)

While no direct in silico screening or molecular docking studies have been identified for this compound, research on a structurally similar derivative, 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide, has been conducted. nih.gov In these studies, molecular docking was used to predict the binding affinity of the compound against various protein targets, suggesting its potential as an inhibitor. nih.gov

Such in silico techniques are invaluable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. researchgate.net A hypothetical docking study of derivatives of this compound would involve computationally placing the molecules into the active site of a target protein to predict their binding mode and affinity.

The following table presents data from a molecular docking study on a related trichloro-oxabicyclo[4.1.0]heptane derivative, illustrating the type of information that would be generated in such an investigation.

Target ProteinDerivative CompoundBinding Affinity (kcal/mol)
Estrogen Receptor α (ERα)2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide-6.0
Human Epidermal Growth Factor Receptor 2 (HER2)2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide-6.1
Epidermal Growth Factor Receptor (EGFR)2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide-5.4
Data sourced from a study on a derivative compound. nih.gov

Advanced Applications in Organic Synthesis Enabled by 1,5,5 Trichloro 7 Oxabicyclo 4.1.0 Heptane

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The 7-oxabicyclo[4.1.0]heptane framework is a cornerstone for creating highly functionalized cyclohexane (B81311) derivatives. The strained epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles, which allows for the stereocontrolled introduction of two functional groups. The trichlorinated nature of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane, and particularly its close analog 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, provides additional points of reactivity, enabling its transformation into complex aromatic structures that would be difficult to access through other means. google.compatentcut.com

These compounds act as "masked" phenols, where the bicyclic structure undergoes a rearrangement and elimination sequence to generate a substituted phenol (B47542). google.compatentcut.com This strategy is particularly useful because it allows for the construction of a substituted cyclohexanone (B45756) ring system first, followed by epoxidation and subsequent aromatization, offering a different synthetic approach compared to direct electrophilic substitution on a phenol ring. This versatility makes the scaffold an extremely valuable intermediate for accessing halogenated aromatic derivatives and other complex organic compounds. google.com The strategic placement of chlorine atoms on the bicyclic frame guides the subsequent reactions, leading to specific and predictable substitution patterns on the resulting aromatic ring, a crucial feature in the multi-step synthesis of complex target molecules.

Strategies for the Preparation of Pharmaceutical and Agrochemical Precursors

A primary application of the this compound scaffold is in the synthesis of precursors for the pharmaceutical and agrochemical industries. google.compatentcut.com Specifically, the derivative 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane is a key starting material for producing 3-chloro-2-vinylphenol (B8761548). google.com This phenol derivative is an important intermediate for a variety of biologically active compounds. google.compatentcut.com

The synthesis involves the reaction of 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane in the presence of a base and a dipolar, aprotic additive. google.com This process facilitates the elimination of two equivalents of hydrogen chloride, leading to the formation of the aromatic ring. google.compatentcut.com A key advantage of this method is the ability to produce high-purity 3-chloro-2-vinylphenol, overcoming challenges associated with other synthetic routes. google.com

The table below details a typical reaction for this transformation, based on findings from patent literature. google.com

ComponentRoleExample SubstanceMolar EquivalentNotes
1,5,5-Trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptaneStarting Material-1.0The core bicyclic scaffold.
Lithium CarbonateBaseLi₂CO₃1.0Other bases like triethylamine (B128534) or calcium carbonate can also be used. patentcut.com
N,N-DimethylacetamideDipolar Aprotic AdditiveDMA~4.2Facilitates the elimination reaction.
n-Butyl Acetate (B1210297)Solvent-~4.7Reaction is heated to an internal temperature of 125°C. google.com

Novel Synthetic Routes Utilizing the Bicyclic Scaffold's Unique Reactivity

The unique reactivity of the this compound scaffold is exemplified by its conversion to substituted phenols. google.compatentcut.com This transformation is not a simple ring-opening but a more complex rearrangement-elimination reaction. The process is driven by the release of ring strain from the epoxide and the formation of a stable aromatic system.

The reaction is typically initiated by a base, which promotes the elimination of hydrogen chloride. This can be compared to the thermal elimination (pyrolysis) of HCl from other chlorinated epoxides, which often requires high temperatures and gives low yields. patentcut.com The use of a base and a dipolar aprotic solvent allows the reaction to proceed under milder conditions with high conversion. google.com This method avoids the use of atom-uneconomical organic bases that can be expensive and difficult to dispose of, making it more suitable for industrial applications. google.compatentcut.com

This type of fragmentation and rearrangement is a powerful tool in organic synthesis. thieme-connect.de While the specific transformation of this compound leads to a phenol, other substituted 7-oxabicyclo[4.1.0]heptane systems can be fragmented to yield different functionalized structures, such as medium-sized carbocyclic ketones, demonstrating the broad synthetic potential of this bicyclic scaffold. thieme-connect.de

Development of Targeted Chemical Probes from Derived Structures

While direct examples of chemical probes synthesized from this compound are not prominent in the literature, the core 7-oxabicyclo[4.1.0]heptane scaffold is a validated platform for creating such molecules. Chemical probes are essential tools used to study biological targets like ion channels and receptors. nih.govacs.org

For instance, derivatives such as 1-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptane have been used to synthesize potent and selective antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target for pain therapeutics. nih.govacs.orgresearchgate.net The synthetic strategy involves the ring-opening of the epoxide with various nucleophiles, such as substituted anilines, to install key pharmacophoric features. nih.govacs.org This approach highlights the utility of the bicyclic epoxide as a rigid scaffold to which different functional groups can be appended in a stereochemically defined manner.

The table below illustrates how different 7-oxabicyclo[4.1.0]heptane structures serve as precursors for complex molecules that can act as chemical probes. nih.govacs.org

Starting EpoxideNucleophileResulting Structure ClassPotential Application
1-(Trifluoromethyl)-7-oxabicyclo[4.1.0]heptane4-Fluoroaniline(1R,2R)-2-Anilino-1-(trifluoromethyl)cyclohexanolPrecursor for TRPA1 Antagonist Probes nih.govacs.org
1-(Trifluoromethyl)-7-oxabicyclo[4.1.0]heptane4-Fluoro-N-methylaniline(1R,2R)-2-(N-Methylanilino)-1-(trifluoromethyl)cyclohexanolPrecursor for TRPA1 Antagonist Probes nih.govacs.org
(1R,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol-1,6-epi-CyclophellitolGlycosidase Inhibitor Probe

This demonstrates that structures derived from the 7-oxabicyclo[4.1.0]heptane core are highly valuable for developing targeted chemical probes. The specific substitution pattern of this compound could potentially be leveraged to create novel probes with unique properties, although this remains an area for future exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.